molecular formula C16H14ClN5OS B2684554 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 730250-32-5

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2684554
CAS No.: 730250-32-5
M. Wt: 359.83
InChI Key: ZKBGRHOEDNRWGB-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an amino group, a chlorophenyl group, and a sulfanyl-linked phenylacetamide group .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 229-233 °C (lit.) . It has an empirical formula of C8H6ClN3S and a molecular weight of 211.67 .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives of 1,2,4-triazol, including the specified compound, involves complex chemical reactions aimed at creating new compounds with potential biological activities. The synthesis process often employs methods like the Paal-Knorr condensation and alkylation reactions. These synthesized compounds are then characterized using various analytical techniques, such as NMR, IR, and mass spectrometry, to determine their physical and chemical properties (Chalenko et al., 2019).

Biological and Pharmacological Potential

The synthesized derivatives are evaluated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, some derivatives have been found to exhibit significant anti-exudative activities, suggesting their potential as anti-inflammatory agents. The evaluation involves comparing their activities against reference drugs and understanding their mechanism of action at the molecular level (Chalenko et al., 2019).

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-12-8-6-11(7-9-12)15-20-21-16(22(15)18)24-10-14(23)19-13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBGRHOEDNRWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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